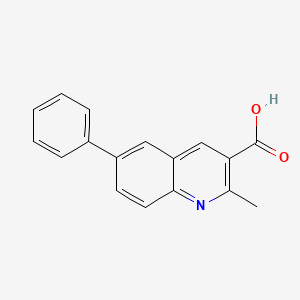
2-Methyl-6-phenylquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-phenylquinoline-3-carboxylic acid is an organic compound with the molecular formula C17H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aryl methyl ketone in the presence of a base. This reaction forms the quinoline core, which can then be further functionalized to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-6-phenylquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acid, while reduction can produce quinoline-3-methanol .
Applications De Recherche Scientifique
2-Methyl-6-phenylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-phenylquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes .
Comparaison Avec Des Composés Similaires
Quinoline-3-carboxylic acid: Lacks the methyl and phenyl groups, resulting in different chemical properties.
2-Methylquinoline-3-carboxylic acid: Similar structure but without the phenyl group.
6-Phenylquinoline-3-carboxylic acid: Similar structure but without the methyl group.
Uniqueness: 2-Methyl-6-phenylquinoline-3-carboxylic acid is unique due to the presence of both the methyl and phenyl groups, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C17H13NO2 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2-methyl-6-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-15(17(19)20)10-14-9-13(7-8-16(14)18-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) |
Clé InChI |
FBSQRIXNJVUFQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C=C(C=CC2=N1)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


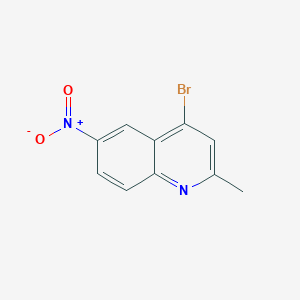

![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)
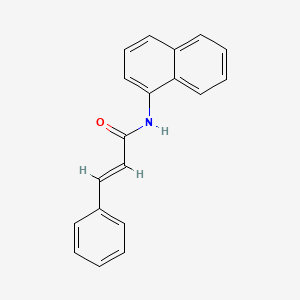

![3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852977.png)
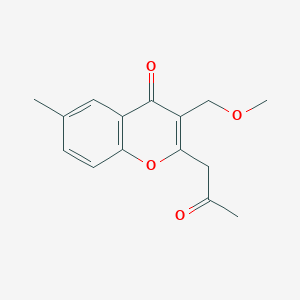
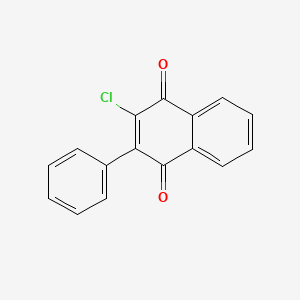
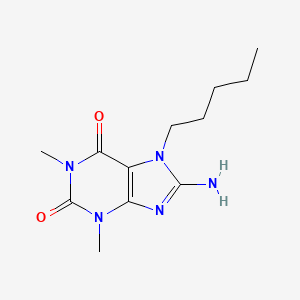
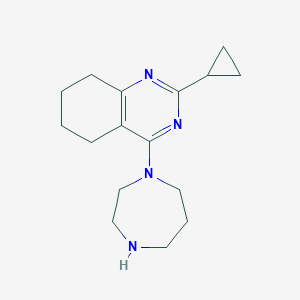

![4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11853011.png)
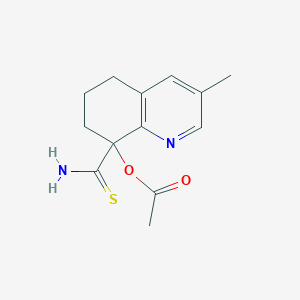
![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)
